molecular formula C21H27N3O2 B14105871 2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol

2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol

Cat. No.: B14105871
M. Wt: 353.5 g/mol
InChI Key: OSZUUEALDYTAHJ-XLNRJJMWSA-N
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Description

2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methoxy group, a piperazine ring, and a phenol group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol typically involves multiple steps. One common method starts with the reaction of vanillin with p-anisidine in the presence of a water solvent using a stirrer method . This process involves the formation of a Schiff base, which is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. For example, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-4-{(1Z)-N-[4-(4-methylbenzyl)piperazin-1-yl]ethanimidoyl}phenol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-methoxy-4-[(Z)-C-methyl-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]carbonimidoyl]phenol

InChI

InChI=1S/C21H27N3O2/c1-16-4-6-18(7-5-16)15-23-10-12-24(13-11-23)22-17(2)19-8-9-20(25)21(14-19)26-3/h4-9,14,25H,10-13,15H2,1-3H3/b22-17-

InChI Key

OSZUUEALDYTAHJ-XLNRJJMWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C(/C)\C3=CC(=C(C=C3)O)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=C(C)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

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